molecular formula C₆H₉NO₄ B1139893 (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid CAS No. 185387-36-4

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

Cat. No. B1139893
M. Wt: 159.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids involves several steps, including allylation, tosylation, and intramolecular N-alkylation. Techniques such as regioselective olefin hydroboration and subsequent transformations have been employed to generate various azetidine chimeras with different side chains, showcasing the versatility of synthetic approaches in accessing these compounds (Sajjadi & Lubell, 2008).

Scientific Research Applications

Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . Here are some general applications:

  • Organic Synthesis

    • Carboxylic acids are used to obtain small molecules and macromolecules .
    • They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and applied in the food industry .
  • Nanotechnology

    • Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • They are used in the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
  • Polymers

    • Carboxylic acids are used in the creation of synthetic or natural polymers .
    • In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
  • Protein-Ligand Binding : This compound has been tested in vitro for binding affinity against the Ionotropic glutamate receptor AMPA, using [3H]-TCP as the radioligand . This suggests it could have potential applications in biochemistry or pharmacology, particularly in studies related to neurotransmission.

  • Chemical Properties : The compound has certain chemical properties that might make it useful in various applications. For example, its structure, melting point, boiling point, density, and molecular weight could be relevant in certain chemical reactions or processes .

  • Protein-Ligand Binding : This compound has been tested in vitro for binding affinity against the Ionotropic glutamate receptor AMPA, using [3H]-TCP as the radioligand . This suggests it could have potential applications in biochemistry or pharmacology, particularly in studies related to neurotransmission.

  • Chemical Properties : The compound has certain chemical properties that might make it useful in various applications. For example, its structure, melting point, boiling point, density, and molecular weight could be relevant in certain chemical reactions or processes .

properties

IUPAC Name

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUPICCTRPWMDZ-UCORVYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](N1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.